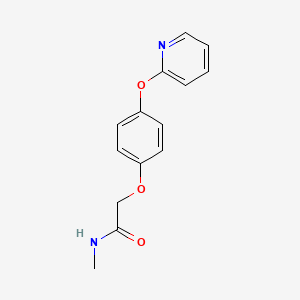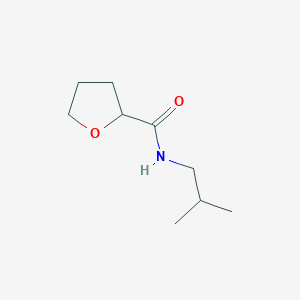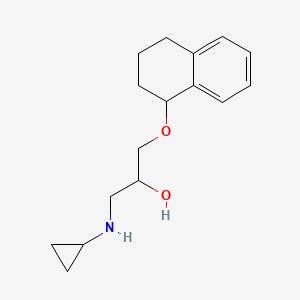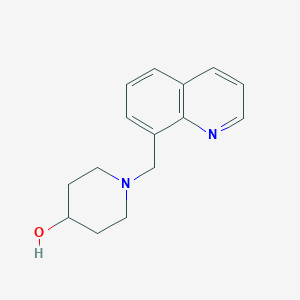![molecular formula C13H16BrNO2 B7540189 (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that is often used as a recreational drug due to its ability to mimic the effects of THC, the primary psychoactive component of cannabis. JWH-018 has been classified as a Schedule I drug in the United States, meaning that it is considered to have a high potential for abuse and no currently accepted medical use.
Mécanisme D'action
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone acts on the endocannabinoid system in the body, which is responsible for regulating a wide range of physiological processes, including pain, mood, appetite, and sleep. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have a higher affinity for the CB1 receptor than THC, which may contribute to its increased potency and potential for abuse.
Biochemical and Physiological Effects
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have a wide range of biochemical and physiological effects on the body. It has been found to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and reward. It has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have analgesic and anti-inflammatory effects, as well as potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available for purchase from chemical suppliers. It has also been extensively studied, which makes it a useful tool for studying the effects of synthetic cannabinoids on the body. However, (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone also has several limitations. It has a high potential for abuse and is classified as a Schedule I drug in the United States, which makes it difficult to obtain for research purposes. Additionally, it has been found to have several adverse effects, including anxiety, paranoia, and hallucinations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone and other synthetic cannabinoids. One area of interest is the development of synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including their potential to cause addiction and other adverse effects. Additionally, there is interest in the development of new analytical methods for the detection of synthetic cannabinoids in biological samples, which could aid in their detection and monitoring in clinical and forensic settings.
Méthodes De Synthèse
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-bromoaniline with 1,1-dimethylamine to form 1-(2-bromophenyl)-N,N-dimethylmethanamine. This compound is then reacted with chloroform and potassium carbonate to form (2-bromophenyl)-[3-(chloromethyl)piperidin-1-yl]methanone. The final step involves the reaction of this compound with hydroxylamine hydrochloride to form (2-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, or (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
Applications De Recherche Scientifique
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been used to study the effects of synthetic cannabinoids on pain, inflammation, and anxiety, as well as their potential use as anti-cancer agents.
Propriétés
IUPAC Name |
(2-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10(8-15)9-16/h1-2,5-6,10,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSBWIUMUQRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![1-[[4-[4-(2-Methylphenyl)piperazine-1-carbonyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7540146.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)


![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)